ethyl 2-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
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Description
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioacetyl group, an amino group, and a benzoate ester . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science .
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of derivatives related to ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate, exploring their potential in creating novel compounds with varied applications. For instance, studies have outlined methods for synthesizing ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the compound's role in facilitating the creation of complex molecular structures with potential utility in medicinal chemistry and materials science (Mohamed, 2021).
Applications in Heterocyclic Chemistry
Further research has expanded into the synthesis of heterocyclic systems, indicating the versatility of ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate and its derivatives in generating new chemical entities. These entities have potential applications in developing pharmaceuticals and agrochemicals due to their complex heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Contribution to Crystallography
Studies on the crystal structures of related compounds have provided insights into their molecular configurations and the potential for developing materials with specific physical properties. This research can aid in the design of materials with tailored characteristics for use in electronics, photonics, and drug delivery systems (Yeong et al., 2018).
Antimicrobial Activities
The synthesis of thiazoles and their fused derivatives from ethyl 2-[({[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]thio}acetyl)amino]benzoate has shown promising results in antimicrobial activity studies. These compounds were tested against various bacterial and fungal pathogens, suggesting potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Potential Antioxidant Sources
Research into the antioxidant properties of substituted aryl meroterpenoids, which may be structurally related to the compound , highlights the ongoing search for natural and synthetic compounds that can mitigate oxidative stress. This line of inquiry points to the broader applicability of such compounds in pharmaceuticals and nutraceuticals to combat oxidative damage in biological systems (Chakraborty et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-4-29-21(27)17-7-5-6-8-18(17)24-20(26)14-30-22-23-13-19(25(22)2)15-9-11-16(28-3)12-10-15/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPMCQBEORJTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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